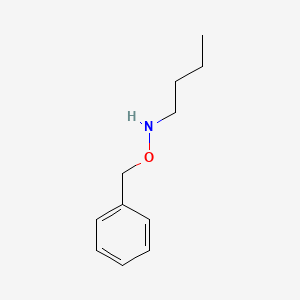

(Benzyloxy)(butyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylmethoxybutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSNRWSOXMBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216237-14-8 | |

| Record name | (benzyloxy)(butyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Butyl O Benzylhydroxylamine and Analogs

Strategies Involving Carbon-Centered Radical Trapping by Nitroxides

A prominent method for synthesizing alkoxyamines like N-butyl-O-benzylhydroxylamine involves the coupling of carbon-centered radicals with nitroxide radicals. chimia.ch This reaction typically proceeds at rates that are nearly diffusion-controlled. chimia.ch The various techniques within this strategy are differentiated by how the carbon-centered radical is generated. chimia.ch

The direct coupling of a butyl radical with a benzyl-containing nitroxide or a benzyl (B1604629) radical with a butyl-containing nitroxide is a primary strategy. A common approach involves the generation of carbon-centered radicals which are then trapped by stable nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy). chimia.chpsu.edu For instance, a butyl radical can be generated from a suitable precursor and subsequently trapped by a nitroxide to form the desired alkoxyamine. researchgate.net The efficiency of this trapping process is high due to the near diffusion-controlled rates of reaction between carbon-centered radicals and nitroxides. chimia.ch

The generation of the carbon-centered radical can be accomplished through various means, including the thermal or photochemical decomposition of a radical initiator. chimia.ch For example, heating an initiator like azobisisobutyronitrile (AIBN) can produce radicals that then react to form the desired carbon-centered radical for trapping. chimia.ch The versatility of this approach allows for the synthesis of a wide range of functionalized alkoxyamines. psu.edu

Table 1: Examples of Direct Radical Coupling for Alkoxyamine Synthesis

| Carbon Radical Source | Nitroxide | Resulting Alkoxyamine | Reference |

| Styrene (B11656) (forms benzylic radical) | TEMPO | Benzoyl peroxide adduct | psu.edu |

| Ester enolates | Various nitroxides | Functionalized alkoxyamines | psu.edu |

| Ethyl benzene | TEMPO derivative | Benzylic alkoxyamines | psu.edu |

Controlled generation of radicals is crucial for the efficient synthesis of alkoxyamines. Initiator systems are employed to produce carbon-centered radicals in a controlled manner, which are then trapped by nitroxides. psu.edu Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator. chimia.chwikipedia.org Upon heating, AIBN decomposes to form two 2-cyanoprop-2-yl radicals and nitrogen gas. wikipedia.org These radicals can then initiate a sequence of reactions to generate the desired butyl or benzyl radicals for trapping. The decomposition of AIBN is often performed at temperatures between 66 °C and 72 °C. wikipedia.org

Another approach is the use of unimolecular initiators, which are alkoxyamines themselves that can thermally decompose to generate a radical and a nitroxide. psu.eduripublication.com This method provides better control over the polymerization process when synthesizing polymeric materials. ripublication.com For non-polymeric alkoxyamines, bimolecular systems with a conventional free radical initiator like benzoyl peroxide or AIBN in the presence of a nitroxide like TEMPO are common. psu.eduripublication.com

Photochemical methods, for instance, using di-tert-butyl peroxide and irradiation, offer a milder way to generate radicals, allowing for the synthesis of thermally unstable alkoxyamines in high yields. psu.edu

Table 2: Common Initiators for Radical Generation

| Initiator | Type | Activation Method | Typical Temperature | Reference |

| Azobisisobutyronitrile (AIBN) | Thermal | Heating | 66-72 °C | wikipedia.org |

| Benzoyl Peroxide (BPO) | Thermal | Heating | Varies | psu.edu |

| Di-tert-butyl peroxide | Photochemical | UV irradiation (300 nm) | Room Temperature | psu.edu |

| Unimolecular Alkoxyamines | Thermal | Heating | Varies | psu.eduripublication.com |

A versatile method for generating carbon-centered radicals from alkyl halides involves the use of silyl (B83357) radicals. Tris(trimethylsilyl)silane (TTMSS) is a key reagent in this process, serving as a radical-based reducing agent. gelest.comorganic-chemistry.org The Si-H bond in TTMSS is relatively weak, allowing it to act as a hydrogen atom donor to generate a stabilized silyl radical. gelest.comorganic-chemistry.org This silyl radical can then abstract a halogen atom from an alkyl halide (e.g., butyl bromide) to produce the corresponding alkyl radical. researchgate.netnih.gov This alkyl radical is subsequently trapped by a nitroxide to form the desired alkoxyamine. researchgate.net

This method is particularly useful for preparing N-alkoxyamines that are not easily accessible through other standard methods. researchgate.net The reaction is typically initiated by a radical initiator like AIBN or tert-butyl hyponitrite (TBNH). researchgate.net The use of TTMSS avoids the toxic byproducts associated with organotin reagents like tributyltin hydride, which can also be used for similar transformations. gelest.comorganic-chemistry.org This approach has been successfully applied in metallaphotoredox catalysis for the coupling of alkyl bromides with other electrophiles. nih.govnih.gov

Initiator Systems for Controlled Radical Generation

Routes Employing O-Substituted Hydroxylamine (B1172632) Precursors

A major alternative to radical trapping methods involves the use of O-substituted hydroxylamine precursors, which are then N-functionalized to yield the target compound.

Hydrolysis of O-substituted acetone (B3395972) oximes is another established method. google.com For instance, O-benzyl acetone oxime can be hydrolyzed with hydrochloric acid to produce benzyloxylamine hydrochloride. google.com

Table 3: Comparison of Synthetic Routes to O-Benzylhydroxylamine

| Starting Materials | Key Steps | Overall Yield | Reference |

| N-hydroxyphthalimide, Benzyl chloride | Phase-transfer reaction, Acidic hydrolysis | >65% | tandfonline.comtandfonline.com |

| Benzyl alcohol, tert-butyl N-hydroxycarbamate | Mesylation, O-alkylation, Acidic deprotection | 64-88% | organic-chemistry.org |

| N-hydroxyurethane, Benzyl halide | O-benzylation, Basic N-deprotection | >78% | arabjchem.org |

| Acetone, Benzyl halide, Hydroxylamine | Formation of acetone oxime ether, Hydrolysis | ~50% (hydrolysis step) | google.com |

N-Functionalization and Derivatization of O-Benzylhydroxylamine

Once O-benzylhydroxylamine is obtained, the final step is the introduction of the butyl group onto the nitrogen atom. This N-alkylation can be achieved by reacting O-benzylhydroxylamine with a suitable butylating agent, such as a butyl halide (e.g., butyl bromide or iodide), under basic conditions. lookchem.comresearchgate.net

For more complex derivatizations, O-benzylhydroxylamine can be reacted with various electrophiles. For instance, it can react with aldehydes to form oximes, which can be further modified. acs.org It can also be acylated to form hydroxamic acids. unl.pt A strategy for preparing N-substituted O-benzylhydroxylamines involves the use of N-(diethoxyphosphoryl)-O-benzylhydroxylamine as an orthogonally protected substrate. researchgate.net This substrate can be regioselectively N-alkylated with various halides, and subsequent dephosphorylation yields the desired N-substituted O-benzylhydroxylamine. researchgate.net

N-alkylation of N-benzyloxy carbamates, derived from O-benzylhydroxylamine, with butyl halides provides another route to functionalized protected hydroxamic acids which are precursors to the target amine. nih.gov

Catalytic Hydrogenation and Reductive Strategies

Catalytic hydrogenation represents a powerful and atom-economical approach for the synthesis of hydroxylamines from corresponding oximes. The key challenge in this transformation is the selective reduction of the C=N bond without cleaving the weaker N-O bond.

A significant advancement in the synthesis of N-alkoxy amines is the use of iridium-catalyzed transfer hydrogenation of oximes. thieme-connect.de Cationic iridium(III) complexes have been identified as highly effective catalysts for this transformation, operating under mild conditions and demonstrating remarkable selectivity. ethz.chresearchgate.net This method avoids the cleavage of the fragile N-O bond, a common side reaction in many reduction protocols. ethz.ch

The reaction typically employs a hydrogen source, such as formic acid or isopropanol, and is often accelerated by the addition of a Brønsted acid like trifluoroacetic acid or methanesulfonic acid. thieme-connect.deresearchgate.net The acid is believed to play a role beyond being a simple proton source, participating in an ionic hydrogenation mechanism. researchgate.net The catalytic system shows broad functional group compatibility, allowing for the reduction of a wide range of oximes and oxime ethers at room temperature. ethz.chresearchgate.net

A crucial feature of these catalysts is the presence of a stable, bidentate C,N-chelating ligand, such as an aryl-imine, which coordinates to the iridium center. ethz.chresearchgate.net This chelation is vital for the catalyst's performance and stability. While the primary application has been in the synthesis of various hydroxylamines, the development of chiral iridium complexes has opened the door to asymmetric transfer hydrogenation, aiming to produce chiral N-alkoxy amines, although this area requires further development to improve yields and enantioselectivity. thieme-connect.dewikipedia.org

| Entry | Catalyst System | Hydrogen Source | Additive | Key Finding | Reference |

|---|---|---|---|---|---|

| 1 | Cationic Iridium (Ir) complexes | Not Specified | Trifluoroacetic acid | Reaction is accelerated by the acid additive. thieme-connect.de | thieme-connect.de |

| 2 | Cyclometalated Cp*Ir(III) complexes | H₂ | Methanesulfonic acid | Enables reduction at room temperature without N-O bond cleavage. ethz.chresearchgate.net | ethz.ch, researchgate.net |

| 3 | Chiral Ir complexes | Not Specified | Not Specified | Demonstrates potential for asymmetric synthesis, though yields/ee require improvement. thieme-connect.de | thieme-connect.de |

Chemo- and Regioselective Synthesis Paradigms

The synthesis of specifically N-alkylated alkoxyamines like (Benzyloxy)(butyl)amine requires precise control over the reaction to prevent undesired side products. Alkylation of hydroxylamine derivatives can occur at either the nitrogen or the oxygen atom, and over-alkylation is a common challenge. mdpi.com Therefore, strategies that ensure high chemo- and regioselectivity are essential.

To achieve selective N-alkylation of O-benzylhydroxylamine, a common strategy involves the use of a protecting group on the nitrogen atom. This group serves to direct the alkylation exclusively to the nitrogen, after which the protecting group can be removed.

One effective approach utilizes an N-phosphoryl protecting group. researchgate.net Easily prepared N-(diethoxyphosphoryl)-O-benzylhydroxylamine serves as an orthogonally protected substrate. researchgate.net Deprotonation with a base like sodium hydride, followed by reaction with an alkyl halide (e.g., butyl bromide), leads to regioselective N-alkylation. researchgate.net Subsequent dephosphorylation under acidic conditions yields the desired N-alkyl-O-benzylhydroxylamine. researchgate.net

Another successful paradigm involves the use of an N-alkoxycarbonyl protecting group, such as an ethoxycarbonyl group. N-benzyloxycarbamate can be prepared by reacting O-benzylhydroxylamine with ethyl chloroformate. nih.gov This N-protected intermediate can then be readily N-alkylated using a base (e.g., NaH or K₂CO₃) and an alkyl halide. nih.gov For example, treatment of ethyl N-benzyloxycarbamate with sodium hydride and methyl iodide results in the N-methylated product in high yield. nih.gov This method provides a clear pathway for introducing an alkyl group, such as a butyl group, onto the nitrogen atom selectively.

These protection-alkylation-deprotection sequences represent a robust paradigm for the chemo- and regioselective synthesis of N,O-disubstituted hydroxylamines, effectively overcoming the inherent challenges of direct alkylation. mdpi.com

| Entry | Protected Substrate | Alkylation Conditions | Deprotection Method | Key Advantage | Reference |

|---|---|---|---|---|---|

| 1 | N-(diethoxyphosphoryl)-O-benzylhydroxylamine | NaH, tetrabutylammonium (B224687) bromide, Alkyl halide | Acidic hydrolysis | Provides convenient, regioselective N-alkylation. researchgate.net | researchgate.net |

| 2 | Ethyl N-benzyloxycarbamate | NaH or K₂CO₃, Alkyl halide (e.g., CH₃I) | Not specified (product is the protected hydroxamic acid) | Readily prepared substrate, alkylation occurs in high yield. nih.gov | nih.gov |

| 3 | O-benzylhydroxylamine | N-(bromoalkyl)phthalimides | Hydrazinolysis followed by hydrogenolysis or acidolysis | Allows access to polyfunctional N-alkylhydroxylamines. thieme-connect.de | thieme-connect.de |

Mechanistic Investigations of N Alkoxyamine Reactivity

Thermodynamics and Kinetics of Reversible C-ON Bond Homolysis

The reversible homolytic cleavage of the C–ON bond in N-alkoxyamines is a fundamental process that governs their utility, especially in applications like nitroxide-mediated polymerization (NMP). nih.gov The thermodynamics and kinetics of this process are influenced by a variety of factors, including temperature and the electronic and steric nature of the substituents.

Thermal Dissociation Pathways and Equilibrium Characteristics

The thermal dissociation of N-alkoxyamines involves the homolytic cleavage of the C–ON bond, resulting in the formation of a persistent nitroxyl (B88944) radical and a transient alkyl radical. nih.gov This process is reversible, and the position of the equilibrium is a critical factor in the control of radical processes. nih.gov The rate of this thermal dissociation is quantified by the homolysis rate constant, k_d. nih.gov

The equilibrium constant for the homolysis of N-alkoxyamines can span a wide range, influenced by both steric and electronic effects of the substituents on both the nitroxyl and alkyl fragments. nih.govresearchgate.net For instance, in the context of nitroxide-mediated polymerization, the applicability of an alkoxyamine is largely determined by the rate constants of both homolysis (k_d) and the reverse recombination reaction (k_c). nih.gov

The study of various alkoxyamines has shown that the activation energy for C–ON bond homolysis is influenced by the polarity and bulkiness of the nitroxyl fragment, as well as the stabilization of the released nitroxide. rsc.org For example, theoretical calculations have shown that the transition state for homolysis involves a flattening at the nitrogen and carbon atoms of the C–ON moiety and specific rotational conformations. rsc.org

The kinetics of homolysis can often be monitored by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which detects the increasing concentration of the nitroxyl radical. nih.gov However, in cases where complex, non-monoexponential kinetics arise due to side reactions, Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for identifying and monitoring reaction intermediates and final products. nih.gov

Electronic and Steric Influences on Homolysis Rate Constants

The rate of C–ON bond homolysis is significantly affected by the electronic and steric properties of the substituents on both the nitroxide and the alkyl portions of the molecule. nih.govresearchgate.netacs.org

Electronic Effects:

Leaving Alkyl Radical: The homolysis rate constants of 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO)-based and N-(2-methyl-2-propyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-N-oxyl (SG1)-based alkoxyamines have been analyzed using a multiparameter equation that considers polar inductive/field (σU), steric (υ), and radical stabilization (σRS) contributions of the leaving alkyl radicals. acs.org The rate constants were found to increase with increasing electron-withdrawing, steric, and stabilization demands of the leaving alkyl radicals. acs.org Good correlations were established for both TEMPO and SG1 derivatives, indicating the polar sensitivity of the leaving alkyl radical to the nitroxyl moiety. acs.org

Nitroxide Substituents: An analysis of the cleavage rate constants for 28 alkoxyamines with a styryl leaving group showed that the rate constants increase with the increasing electron-donating capacities of the nitroxide substituents. acs.org

Steric Effects:

The steric demand of both the nitroxide substituents and the leaving alkyl group influences the homolysis rate. acs.orgacs.org Increased steric bulk generally leads to an increase in the rate of C–ON bond cleavage. acs.orgacs.org This is attributed to the relief of steric strain upon dissociation into the radical fragments. researchgate.net

The equilibrium constants for homolysis are known to vary significantly depending on the steric effects of substituents in both the nitroxyl and alkyl parts of the molecule. nih.govresearchgate.net

The interplay of these electronic and steric factors allows for the fine-tuning of alkoxyamine reactivity for specific applications. For example, the design of new alkoxyamines as initiators and regulators in nitroxide-mediated polymerization can be facilitated by understanding these structure-reactivity relationships. researchgate.netacs.org

Oxidative Cleavage Pathways of N-Alkoxyamines

In addition to thermal homolysis, N-alkoxyamines can undergo cleavage through oxidative pathways. These pathways can be initiated electrochemically or by chemical oxidants and can lead to different fragmentation products compared to thermal dissociation. rsc.org

Electrochemical Cleavage Mechanisms and Intermediates

The electrochemical oxidation of N-alkoxyamines provides an alternative method to induce C–ON bond cleavage at room temperature. researchgate.net Cyclic voltammetry studies have been instrumental in elucidating the mechanisms of electrochemical cleavage. curtin.edu.auanu.edu.au

A study of 14 TEMPO-based alkoxyamines revealed that their experimental oxidation potentials in acetonitrile (B52724) fall within the range of 1.1–1.6 V versus Ag/AgCl. curtin.edu.auanu.edu.au Upon oxidation, most of these alkoxyamines underwent cleavage to form either a nitroxide radical (TEMPO•) and a carbocation (R+), or an oxoammonium cation (TEMPO+) and a carbon-centered radical (R•). curtin.edu.auanu.edu.au The specific pathway is dictated by the electronic nature of the R group. curtin.edu.auanu.edu.au

Formation of Carbocations (R+): This pathway is favored by electron-donating substituents on the R group, such as 2-oxolane, Ac, CH(CH3)Ph, i-Pr, and t-Bu. curtin.edu.auanu.edu.au

Formation of Carbon-Centered Radicals (R•): This pathway is favored by electron-withdrawing substituents on the R group, including benzyl (B1604629) (Bn), allyl, CH(CH3)C(O)OCH3, C(CH3)2C(O)OCH3, and CH(CH3)CN. curtin.edu.auanu.edu.au

In some cases, where the R group is not stabilized (e.g., CH2C(O)OCH3, Me, Et), a fully or nearly reversible oxidation without cleavage is observed. curtin.edu.auanu.edu.au This highlights the potential of these specific alkoxyamines in applications like battery technology. curtin.edu.auanu.edu.au

The electrochemical cleavage of alkoxyamines can also proceed through the formation of a radical cation intermediate. This intermediate can then undergo mesolytic cleavage to generate a carbocation, which can be trapped by nucleophiles. researchgate.netnih.gov This strategy has been used for the efficient generation of stabilized carbocations under mild conditions for reactions like esterification. researchgate.net

Chemical Oxidant-Promoted Mesolytic Cleavage

The mesolytic cleavage of N-alkoxyamines, which involves the heterolytic cleavage of the C–ON bond upon one-electron oxidation, can also be promoted by chemical oxidants. rsc.orgrsc.org This process can lead to the formation of a nitroxide and a carbocation or an oxoammonium ion and a carbon-centered radical. rsc.org

While electrochemical and photoredox methods have been more commonly studied for oxidative cleavage, the use of simple chemical oxidants under mild conditions has also been explored. rsc.orgrsc.org For instance, alkoxyamines connected to a phenol (B47542) moiety have been shown to undergo homolytic cleavage upon chemical oxidation with lead dioxide (PbO2) at room temperature, leading to the near-quantitative generation of nitroxide radicals. rsc.orgrsc.org This suggests that the activation energies for this cleavage are relatively low. rsc.org

The proposed mechanism for chemical oxidant-promoted mesolytic cleavage often involves an initial electron transfer from the alkoxyamine to the oxidant. researchgate.net The resulting radical cation then undergoes fragmentation. researchgate.net The specific products formed depend on the nature of the leaving group and the reaction conditions. rsc.org

Solvent and Electrolyte Effects on Cleavage Mechanisms

The solvent and supporting electrolyte have been shown to play a surprisingly significant role in the oxidative cleavage of N-alkoxyamines. researchgate.netcurtin.edu.aucore.ac.uk These components of the reaction medium can dramatically alter the outcome of the electrochemically mediated cleavage. curtin.edu.aucore.ac.uk

A study on the oxidation of TEMPO-i-Pr demonstrated that in a non-coordinating solvent like dichloromethane (B109758) with a non-coordinating electrolyte (TBAPF6), the alkoxyamine undergoes reversible oxidation, indicating the stability of the radical cation intermediate towards fragmentation. curtin.edu.aucore.ac.uk In contrast, in a coordinating solvent like tetrahydrofuran (B95107) with the same electrolyte, the oxidized alkoxyamine undergoes rapid and irreversible fragmentation. curtin.edu.aucore.ac.uk

Similarly, in solvents like nitromethane (B149229) and acetonitrile, partially irreversible oxidation is observed, suggesting slower fragmentation. curtin.edu.aucore.ac.uk The presence of more strongly coordinating supporting electrolyte anions (such as BF4-, ClO4-, OTf-, HSO4-, and NO3-) also leads to irreversible oxidation. curtin.edu.aucore.ac.uk These observations are explained by solvent- or electrolyte-mediated SN2 pathways, where the solvent or electrolyte can act as a nucleophile, attacking the radical cation and facilitating cleavage. curtin.edu.aucore.ac.uk

This indicates that the oxidative cleavage of alkoxyamines can be "activated" by using coordinating solvents or electrolytes and "inhibited" by using non-coordinating ones. curtin.edu.aucore.ac.uk This understanding provides a powerful tool for controlling the reactivity of alkoxyamines in electrochemical applications. anu.edu.au

Intramolecular Rearrangements and Transformations

Sigmatropic Rearrangements in O-Cyclopropyl Hydroxylamines

Recent investigations into the reactivity of N-alkoxyamines have unveiled the utility of the cyclopropyl (B3062369) group as a reactive partner in sigmatropic rearrangements. Specifically, O-cyclopropyl hydroxylamines have been identified as stable and effective precursors for complex nitrogen-containing heterocycles through a di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement pathway. rsc.orgrsc.org This class of reactions represents a significant advancement in heterocyclic synthesis due to its high atom economy and synthetic efficiency. rsc.org

The core concept involves the strategic use of the strained cyclopropyl ring, which, when attached to a hydroxylamine (B1172632) nitrogen bearing a π-system (like an aryl or vinyl group), can undergo a formal rsc.orgrsc.org-rearrangement. rsc.orgresearchgate.net This process is analogous to well-known rearrangements like the Fischer indole (B1671886) synthesis, which involves the cleavage of a weak N-N bond, or the Bartoli indole synthesis, which proceeds through an N-aryl-O-vinylhydroxylamine intermediate. rsc.org In the case of O-cyclopropyl hydroxylamines, the rearrangement is initiated by the cleavage of the weak N-O bond. rsc.org

Research has demonstrated that N-arylated and N-protected O-cyclopropyl hydroxylamines are particularly effective substrates for these transformations. as-pub.comresearchgate.net Under base-mediated conditions, these compounds can initiate a one-pot cascade reaction involving a rsc.orgrsc.org-sigmatropic rearrangement, subsequent cyclization, and a final rearomatization step. rsc.orgrsc.org This cascade efficiently converts the O-cyclopropyl hydroxylamine derivatives into structurally diverse substituted tetrahydroquinolines. rsc.orgas-pub.com

Initial studies to optimize the conditions for this rearrangement revealed that the reaction does not proceed at ambient temperature without additives. rsc.org Furthermore, the use of Lewis acidic additives such as trifluoromethanesulfonic acid (TfOH) and zinc chloride (ZnCl₂) did not yield the desired product. rsc.org The breakthrough came with the application of basic conditions, which successfully triggered the rearrangement cascade. rsc.orgrsc.org

The influence of the protecting group on the nitrogen atom and substituents on the aryl ring has been noted. For example, substrates with electron-deficient aromatic rings require longer reaction times to achieve rearrangement compared to those with electron-rich or neutral rings. as-pub.comresearchgate.net Interestingly, the choice of the N-protecting group can also influence the regioselectivity of the rearrangement in substrates with certain substitution patterns. as-pub.comresearchgate.net

Detailed findings from optimization studies for the rearrangement of an N-arylated O-cyclopropyl hydroxamate are presented below.

Table 1: Optimization of the rsc.orgrsc.org-Sigmatropic Rearrangement of N-Arylated O-Cyclopropyl Hydroxamate rsc.org

| Entry | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | CDCl₃ | 25 | 24 | 0 |

| 2 | None | Toluene-d₈ | 25 | 24 | 0 |

| 3 | TfOH (10 mol%) | CDCl₃ | 25 | 24 | 0 |

| 4 | ZnCl₂ (1.0 equiv) | CDCl₃ | 25 | 24 | 0 |

Table based on optimization studies for the rearrangement of N-arylated O-cyclopropyl hydroxamates to the corresponding 2-hydroxy-tetrahydroquinolines. The data illustrates that the reaction did not proceed under neutral or acidic conditions at room temperature. rsc.org

Advanced Applications of N Alkoxyamines in Organic Synthesis and Polymer Chemistry

Role in Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization is a powerful reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. acs.org NMP is recognized for its operational simplicity, often requiring only a unimolecular initiator and monomer, and its metal-free nature, which is advantageous for applications in electronics and biomaterials. acs.orgsigmaaldrich.com The process hinges on the reversible capping of the growing polymer chain by a stable nitroxide radical. numberanalytics.com

The controlled nature of NMP is governed by the Persistent Radical Effect (PRE). wikipedia.org The process is initiated by the thermal homolysis of an alkoxyamine initiator, such as (Benzyloxy)(butyl)amine, which decomposes into a transient, reactive alkyl radical (the initiator) and a persistent nitroxide radical (the mediator or deactivator). rsc.orgmdpi.com The transient radical initiates polymerization by adding to a monomer molecule.

The key to control lies in the reversible deactivation of the growing polymer chain (a transient radical) by the persistent nitroxide radical. mdpi.com This forms a dormant alkoxyamine-terminated polymer chain. This dormant species can subsequently cleave again to regenerate the propagating radical and the nitroxide. icp.ac.ru

The PRE describes the kinetic phenomenon where the irreversible self-termination of transient radicals (propagating chains) leads to a slight accumulation of the persistent nitroxide radical in the system. acs.orgnih.gov This increased concentration of the persistent radical enhances the probability of cross-coupling (deactivation) with a transient radical over the irreversible self-coupling (termination) of two transient radicals. wikipedia.orgicp.ac.ru This dynamic equilibrium between active, propagating chains and dormant, capped chains minimizes termination events, allowing polymer chains to grow uniformly and imparting a "living" character to the polymerization. wikipedia.org The main stages of NMP are summarized in the table below.

| Stage | Description | Key Species |

| Initiation | Thermal homolysis of the C–ON bond in the alkoxyamine initiator. | Alkoxyamine, Transient Alkyl Radical, Persistent Nitroxide Radical. mdpi.com |

| Propagation | The transient radical adds to monomer units, forming a growing polymer chain (propagating radical). | Propagating Radical, Monomer. icp.ac.ru |

| Deactivation | The persistent nitroxide radical reversibly caps (B75204) the propagating chain, forming a dormant species. | Propagating Radical, Persistent Nitroxide Radical, Dormant Macroalkoxyamine. mdpi.com |

| Activation | The dormant macroalkoxyamine undergoes thermal homolysis to regenerate the propagating radical and the persistent nitroxide. icp.ac.ru | Dormant Macroalkoxyamine, Propagating Radical, Persistent Nitroxide Radical. |

The kinetics of NMP can be divided into three phases: a pre-equilibrium phase, a transition period, and a quasi-equilibrium phase, where the concentrations of persistent and transient radicals follow specific time-dependent relationships. acs.org

The structure of the alkoxyamine initiator is crucial for successful NMP, as the rate of C–ON bond homolysis dictates the initiation efficiency and polymerization rate. chimia.ch For effective polymerization, the alkyl group (the R in R-ONR'₂) should form a stable radical. wikipedia.org Alkoxyamines with benzyloxy moieties are particularly effective because the benzylic radical generated upon homolysis is stabilized by resonance.

Multifunctional initiators containing benzyloxy groups have been designed to create complex polymer architectures like star polymers. rsc.org For instance, core molecules functionalized with multiple benzyloxy-TEMPO units can initiate the growth of several polymer arms simultaneously. rsc.orgresearchgate.net The design of these initiators allows for precise control over the resulting polymer structure. Functional groups can also be incorporated into the initiator structure to impart specific functionalities at the chain end of the resulting polymer.

A primary advantage of NMP is the high degree of control it offers over the final polymer properties. acs.orgsigmaaldrich.com Because termination reactions are suppressed by the Persistent Radical Effect, the polymer chains grow at a similar rate, leading to a narrow molecular weight distribution, quantified by a low polydispersity index (PDI). acs.orgwikipedia.org

This control enables the synthesis of complex macromolecular architectures that are inaccessible via conventional radical polymerization. numberanalytics.comicp.ac.ru These include:

Block Copolymers: Synthesized by the sequential addition of different monomers.

Graft Copolymers: Created by using macroinitiators with pendant alkoxyamine groups. rsc.org

Star Polymers: Formed using multifunctional initiators where multiple polymer chains grow from a central core. numberanalytics.comrsc.org

The predictable nature of NMP allows the molecular weight of the polymer to be controlled by adjusting the initial ratio of monomer to initiator. rsc.org This ability to fine-tune polymer structure is critical for applications ranging from drug delivery to nanolithography. acs.orgsigmaaldrich.com

Conventional NMP typically requires elevated temperatures to induce homolysis of the alkoxyamine C–ON bond. icp.ac.ru Photoinitiated NMP (PNMP), sometimes referred to as NMP², provides an alternative that can operate at lower temperatures. mdpi.com This technique utilizes a photosensitive alkoxyamine that undergoes dissociation upon exposure to light, typically UV radiation, to generate the initiating radical and the mediating nitroxide. acs.organr.fr

The development of PNMP has focused on designing novel alkoxyamines that absorb light at specific wavelengths. acs.org This approach offers spatial and temporal control over the polymerization process, making it a valuable tool for applications such as surface patterning and microfabrication, where polymerization can be initiated in specific, light-exposed regions. anr.fr

Control over Polymer Architecture, Molecular Weight, and Polydispersity

Utility in Tin-Free Radical Chemistry

Beyond polymerization, the ability of alkoxyamines to generate carbon-centered radicals under neutral, thermal conditions has made them valuable reagents in organic synthesis, providing a green alternative to traditional organotin-based radical initiators. rsc.orgrsc.org The reactions are mediated by the Persistent Radical Effect, which controls the concentration of the reactive transient radicals. rsc.orgresearchgate.net

Alkoxyamines are effective precursors for initiating complex radical cascade reactions. rsc.org In these processes, a transient C-radical generated from the thermal cleavage of the alkoxyamine undergoes a series of intramolecular cyclizations and/or intermolecular additions before the cascade is terminated by trapping with the persistent nitroxide radical. researchgate.net

This methodology has been successfully applied to the synthesis of complex molecular frameworks, such as the formation of polycyclic structures like triquinanes from acyclic precursors. rsc.org The thermally generated radical can participate in a variety of transformations, including:

Radical Cascade Cyclizations: Formation of multiple rings in a single synthetic operation. rsc.orgresearchgate.net

Intermolecular Additions: Addition of the transient radical to alkenes or other radical acceptors. researchgate.net

Conjugate Additions: Addition to electron-deficient double bonds. rsc.org

These tin-free methods avoid the use of toxic and difficult-to-remove organotin reagents, aligning with the principles of green chemistry. researchgate.net

| Reaction Type | Description | Key Feature |

| Radical Cascade Cyclization | An initial radical triggers a sequence of intramolecular cyclization events to form polycyclic systems. | Efficient construction of complex molecules from simple precursors. rsc.org |

| Intermolecular Addition | The transient radical generated from the alkoxyamine adds across a double or triple bond of another molecule. | Formation of a new C-C bond under neutral conditions. researchgate.net |

| Ueno-Stork Reaction | A radical cyclization followed by trapping to form lactones or lactams. | Useful for synthesizing heterocyclic compounds. rsc.org |

| Intramolecular Homolytic Aromatic Substitution | A radical cyclizes onto an aromatic ring. | A method for creating fused aromatic ring systems. rsc.org |

Precursors for Complex Nitrogen-Containing Heterocycles

The strategic incorporation of an alkoxyamine moiety into an organic framework provides a powerful tool for the subsequent construction of nitrogen-containing ring systems. The inherent reactivity of the N-O bond can be harnessed to initiate cyclization cascades, leading to the formation of diverse and structurally complex heterocyclic scaffolds. These heterocycles are foundational cores in many pharmaceuticals and biologically active compounds.

N-Alkoxyamines are effective precursors for generating substituted nitrogen heterocycles through various reaction pathways. One notable strategy involves the iodine-induced cyclization of bis-homoallylic N-alkoxyamines, which preferentially yields trans-2,3 and 2,5 disubstituted pyrrolidines as well as 2,6-dialkylpiperidines. researchgate.net This method highlights the diastereoselective potential of using alkoxyamine intermediates in heterocyclic synthesis.

Furthermore, N-alkoxyamine derivatives can be transformed into other reactive intermediates to facilitate ring formation. For instance, cyclic amines can be converted into N-nitroso-2-alkoxyamine aldehydes. rsc.org These intermediates have been successfully employed in the synthesis of complex heterocycles, including the efficient construction of seven-membered rings like 4-substituted 1,2-diazepines. rsc.org The transformation of N-arylpiperidines into β-nitrated tetrahydropyridines, promoted by reagents such as tert-butyl nitrite (B80452) (tBuONO) and an oxoammonium salt, also proceeds through an alkoxyamine-related pathway. rsc.org Radical cascade reactions utilizing isonitriles as radical acceptors represent another advanced method for building nitrogen heterocycles like phenanthridines, quinolines, and indoles, where radical precursors can be generated from alkoxyamine cleavage. rsc.org

| Heterocycle Class | Synthetic Method | Precursor Type | Reference |

| Pyrrolidines/Piperidines | Iodine-Induced Cyclization | Bis-homoallylic N-alkoxyamines | researchgate.net |

| Tetrahydropyridines | Dehydrogenative β-C–H Nitrification | N-Arylpiperidines | rsc.org |

| 1,2-Diazepines | Ring Expansion/Cyclization | N-nitroso-2-alkoxyamine aldehydes | rsc.org |

| Phenanthridines | Radical Isonitrile Insertion | Various radical precursors | rsc.org |

Synthetic Utility as Building Blocks and Intermediates in Fine Chemical Synthesis

Beyond their role in forming heterocyclic systems, N-alkoxyamines like this compound are valuable as general building blocks and intermediates. Their ability to undergo clean and selective transformations makes them ideal for constructing complex acyclic and cyclic nitrogenous molecules, a critical task in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.

The utility of N-alkoxyamines in constructing complex molecules stems from the predictable reactivity of the N-O bond. nih.govacs.org Chiral N-alkoxyamines, in particular, are of growing importance as they can be converted into a wide range of valuable N–O-containing compounds with high stereochemical fidelity. acs.orgnih.gov This allows for the incorporation of specific three-dimensional arrangements, which is a crucial design element in drug discovery. nih.gov

The synthesis of these complex molecules often relies on the generation of carbon-centered or nitrogen-centered radicals from the alkoxyamine precursor. acs.org These radicals can then participate in intermolecular additions and other coupling reactions to build larger, more functionalized structures. researchgate.net For example, the development of chiral N-alkoxyamine analogues of fungicides like Adepidyn demonstrates the practical application of these intermediates in creating complex, high-value agrochemicals. acs.orgnih.gov The ability to generate radicals under mild conditions avoids the use of toxic reagents often required in other methods, positioning alkoxyamines as key players in environmentally benign synthesis. acs.org

The N-alkoxyamine scaffold itself is amenable to a variety of selective chemical modifications, further enhancing its synthetic utility. These derivatizations can be performed on either the nitrogen or the oxygen side of the N-O bond, allowing for precise tuning of the molecule's properties and reactivity.

Key derivatization reactions include acylation, sulfonylation, and alkylation of the nitrogen atom. acs.orgnih.gov These transformations proceed efficiently and allow for the introduction of a wide range of functional groups. For instance, an enantiopure N-alkoxyamine can be readily acylated to form an N-acyl derivative or reacted with a sulfonyl chloride to yield an N-sulfonyl compound. acs.orgnih.gov Such modifications are fundamental steps in the synthesis of many complex target molecules.

Alkoxyamines also feature in dynamic covalent chemistry, where they can be used in protection-deprotection strategies. rsc.org For example, an alkoxyamine can be used to cleave an imine protecting group, liberating a free primary amine for subsequent, selective derivatization. rsc.orgrsc.org This "one-pot" sequence of protection, derivatization, and deprotection streamlines complex syntheses by avoiding the need to isolate and purify intermediates. rsc.orgrsc.org This strategic use of alkoxyamines underscores their role as highly versatile and controllable intermediates in multistep organic synthesis.

| Derivatization Type | Reagent Example | Product | Purpose | Reference |

| Acylation | Acyl Chloride | N-Acyl N-Alkoxyamine | Introduction of carbonyl moiety | acs.orgnih.gov |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl N-Alkoxyamine | Introduction of sulfonyl group | acs.orgnih.gov |

| Alkylation | Alkyl Halide | N-Alkyl N-Alkoxyamine | Introduction of alkyl group | acs.orgnih.gov |

| Deprotection | Alkoxyamine | Free Amine + Oxime | Cleavage of imine protecting groups | rsc.orgrsc.org |

Stereochemical Aspects and Chiral Synthesis of N Alkoxyamines

Asymmetric Synthetic Strategies for Chiral N-Alkoxyamines

The direct asymmetric synthesis of chiral N-alkoxyamines presents a significant challenge due to the electronic properties of the N-O bond. However, several effective strategies have been developed, primarily focusing on the asymmetric reduction of prochiral precursors or the use of chiral auxiliaries to direct transformations.

One of the most prominent methods is the asymmetric hydrogenation of oxime ethers. acs.org Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine (B1218219) ligands, have proven effective in the enantioselective reduction of C=N bonds in oxime ethers. acs.orgnih.gov For the synthesis of chiral (benzyloxy)(butyl)amine, a suitable precursor would be the corresponding O-benzyl oxime ether of a butyl ketone. The choice of chiral ligand is crucial for achieving high enantioselectivity. For instance, iridium complexes with ligands such as ZhaoPhos have been used for the asymmetric hydrogenation of cationic intermediates derived from O-acetylsalicylamides to produce chiral N,O-acetals with excellent yields and enantioselectivities. acs.org A similar acid-assisted asymmetric hydrogenation of oximes can yield valuable chiral N-alkoxyamines. acs.org

Another powerful approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, O-(1-Phenylbutyl)benzyloxyacetaldoxime has been used as a versatile reagent for the asymmetric synthesis of protected 1,2-aminoalcohols and α-amino acid derivatives. rsc.org The addition of organometallic reagents to this chiral oxime ether occurs with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary and the N-O bond provides the desired chiral amine derivatives. rsc.org While this specific auxiliary might not be ideal for the direct synthesis of this compound, the principle can be adapted using a custom-designed chiral auxiliary.

The table below summarizes key asymmetric synthetic strategies applicable to the synthesis of chiral N-alkoxyamines.

| Strategy | Precursor Type | Catalyst/Auxiliary | Key Features |

| Asymmetric Hydrogenation | Oxime Ethers | Chiral Iridium or Rhodium complexes (e.g., with P-stereogenic phosphine ligands) | Direct, atom-economical, high enantioselectivities achievable. acs.orgnih.gov |

| Chiral Auxiliary-Directed Synthesis | Prochiral imines or ketones | Removable chiral groups (e.g., based on phenylglycinol, camphor) | High diastereoselectivity, broad substrate scope, auxiliary is often recoverable. wikipedia.org |

| Addition to Chiral Nitrones | Stereogenic Nitrones | Organometallic reagents (e.g., Grignard reagents) | Formation of new C-C and C-N bonds with stereocontrol. acs.org |

Kinetic Resolution Approaches for Enantiopure N-Alkoxyamines

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This method is particularly valuable for N-alkoxyamines, for which direct asymmetric syntheses can be challenging. acs.orgnih.gov

A recently developed and highly effective method for the kinetic resolution of N-alkoxyamines employs a chemo- and enantioselective oxygenation reaction catalyzed by a chiral titanium complex. acs.orgnih.gov This "green" and mild approach uses hydrogen peroxide as the oxidant and demonstrates broad substrate scope with excellent selectivity factors (s > 150) and high catalyst turnover numbers (up to 5200). acs.orgbeilstein-journals.org In this process, one enantiomer of the racemic N-alkoxyamine is preferentially oxidized to the corresponding oxime, allowing for the recovery of the unreacted, enantiomerically enriched N-alkoxyamine. acs.orgnih.gov For a racemic mixture of this compound, this method would be highly applicable.

The general procedure for this titanium-catalyzed oxidative kinetic resolution is outlined in the table below.

| Parameter | Condition |

| Substrate | Racemic N-alkoxyamine (e.g., this compound) |

| Catalyst | Chiral Titanium(salan) complex (e.g., C11) |

| Oxidant | 30% aqueous Hydrogen Peroxide |

| Solvent | Acetonitrile (B52724) (CH₃CN) |

| Temperature | -20 °C |

| Outcome | Enantiomerically enriched N-alkoxyamine and the corresponding oxime |

Data sourced from JACS Au 2024, 4, 1935–1940. acs.org

Another strategy for kinetic resolution involves the palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines using chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. chu-lab.org While demonstrated on benzylamines, the principles could potentially be adapted for N-alkoxyamines bearing a benzyl (B1604629) group, where one enantiomer undergoes ortho-arylation at a faster rate, leaving the other enantiomer unreacted and enantiopuer. chu-lab.org

Diastereoselective Transformations and Control

Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters, a common feature in complex natural products and pharmaceuticals. For N-alkoxyamines, diastereocontrol can be achieved by leveraging existing stereocenters in the molecule or by using chiral reagents and catalysts.

A notable example is the diastereoselective synthesis of polyfunctionalized N-alkoxypiperidines. um.edu.mt This method involves the conjugate addition of an alkoxyamine, such as benzyloxyamine, to a β-nitrostyrene. The resulting nitroalkoxyamine then undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. Remarkably, this sequence, which forms three new stereogenic centers, yields only a single diastereoisomer in excellent yield. um.edu.mt This high level of diastereocontrol is attributed to a thermodynamically controlled cyclization step. The applicability of this compound in such a sequence would depend on its reactivity as a nucleophile in the initial conjugate addition.

Another approach to achieving diastereoselectivity is through the addition of organometallic reagents to chiral imines or their derivatives. The addition of tert-butylmagnesium chloride to 1,2-bisimines derived from glyoxal (B1671930) and a chiral amine has been shown to produce unsymmetrical 1,2-diamines with high diastereoselectivity, influenced by a dynamic kinetic resolution process. researchgate.net Similarly, harnessing carbamate-tethered N-alkoxy nitrenium ions allows for diastereoselective amino-sulfonoxylation of alkenes, where an aziridinium (B1262131) intermediate is opened in a diastereoselective manner. beilstein-journals.org

The table below illustrates a general scheme for a diastereoselective transformation involving an N-alkoxyamine.

| Reaction | Substrates | Key Step | Stereochemical Outcome |

| Diastereoselective Piperidine Synthesis | Alkoxyamine, β-nitrostyrene, α,β-unsaturated carbonyl | Intramolecular cyclization of a Michael adduct | High diastereoselectivity, formation of a single diastereomer from multiple possibilities. um.edu.mt |

| Amino-sulfonoxylation of Alkenes | Alkene with a tethered N-alkoxy carbamate | Intramolecular attack of a nitrenium ion on the alkene followed by nucleophilic ring opening | High regioselectivity and diastereoselectivity. beilstein-journals.org |

Application in Asymmetric Total Synthesis of Natural Products and Analogs

The utility of chiral N-alkoxyamines as synthetic intermediates is highlighted by their application in the total synthesis of complex natural products and their analogs. The stereochemical information embedded in these chiral building blocks can be transferred and elaborated to construct intricate molecular architectures.

A pertinent example is the facile preparation of a chiral N-benzyloxy analogue of Adepidyn®, a broad-spectrum foliar fungicide. nih.gov The synthesis utilizes an enantiopure α,α-dialkyl N-alkoxyamine, obtained through kinetic resolution, which then undergoes acylation to furnish the final product. This demonstrates the practical application of enantiopure N-alkoxyamines in accessing biologically active molecules. nih.gov

Furthermore, N-(benzyloxy)amino derivatives have been employed as key intermediates in the total synthesis of Desferrioxamine B, a siderophore used to treat iron overload. acs.org The synthesis involves the use of tert-butyl (5-((benzyloxy)amino)pentyl)carbamate, which is elaborated through a series of acylation and coupling steps. acs.org

While direct applications of this compound in total synthesis are not widely reported, these examples underscore the potential of such chiral building blocks. The combination of the benzyloxy and butyl groups offers a handle for further functionalization and can influence the lipophilicity and steric environment of synthetic intermediates, making it a potentially valuable component in the design and synthesis of novel bioactive compounds.

Computational and Theoretical Investigations of N Alkoxyamines

Quantum Chemical Studies on Alkoxyamine Homolysis and Stability

The primary metric for stability is the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. nih.gov Theoretical calculations have shown that the BDE of the C–ON bond is highly dependent on the nature of the substituents on both the nitroxide and the alkyl fragments. anu.edu.au For an alkoxyamine like (Benzyloxy)(butyl)amine, the stability is influenced by the butyl group attached to the nitrogen and the benzyl (B1604629) group attached to the oxygen.

High-level ab initio molecular orbital calculations and DFT have been used to examine the effects of chemical structure on both NO–C and N–OC bond dissociation energies for a wide range of alkoxyamines. anu.edu.au These studies reveal that the free energies of NO–C and N–OC homolysis are not correlated; NO–C homolysis is more sensitive to the properties of the alkyl fragment, while N–OC homolysis depends more on the structure of the aminyl fragment. anu.edu.au The presence of a benzyl group, as in this compound, can significantly influence which bond is more likely to break. Studies on related systems have shown that when the O-alkyl group is a tertiary or a benzyl group, O–C bond cleavage can become the main process. researchgate.net

Computational models have been developed to predict BDEs with high accuracy. Methods such as G3(MP2)-RAD, often combined with continuum solvation models like PCM, can yield thermodynamic parameters for homolysis that are within a few kJ mol⁻¹ of experimental values. anu.edu.au Simpler DFT methods, while sometimes showing variations from experimental BDEs, can successfully model the competition between NO–C and N–OC cleavage. anu.edu.auresearchgate.net A natural bond orbital (NBO) analysis can further reveal stabilizing interactions, such as anomeric effects, that can strengthen the C–ON bond in certain structures. nih.gov

Below is a table with representative, computationally derived bond dissociation energies for different alkoxyamine structures to illustrate substituent effects.

| Alkoxyamine Structure | Bond | Method | Calculated BDE (kJ/mol) |

| TEMPO-CH₂Ph | C-ON | PM3 | 120.9 |

| TEMPO-C(CH₃)₃ | C-ON | PM3 | 123.0 |

| DIAPO-CH₂CH₃ | C-ON | B3LYP | 118.0 |

| DIAPO-CH₂Ph | C-ON | B3LYP | 100.8 |

| Piperidine-based-O-Vinyl | N-OC | DFT | Lower than NO-C |

| Indoline-based-O-Alkyl | N-OC | DFT | Preferred over NO-C |

This table is illustrative and compiles data from various computational studies on different alkoxyamine systems to show general trends. anu.edu.aunih.gov

Analysis of Electronic Structure and Reactivity Correlations

The electronic structure of an alkoxyamine is intrinsically linked to its reactivity. Quantum chemical calculations allow for the detailed analysis of molecular orbitals, charge distributions, and other electronic descriptors that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) play a dominant role in chemical reactions. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electronic properties of the benzyl and butyl groups modulate the energies of these orbitals. The benzyl group, with its π-system, and the electron-donating butyl group will influence the electron density around the N-O core.

Computational studies have established correlations between electronic properties and reactivity. For instance, in a series of 4-oxo-TEMPO derivatives bearing a benzyl group, DFT calculations revealed a direct correlation between the charge of the N-O moiety and the second-order reaction rate constant with a reducing agent. nih.gov This indicates that even substituents located far from the reactive N-O center can significantly affect reactivity through electronic effects. nih.gov Similarly, geometric parameters, which are a function of the electronic structure, are crucial. The homolysis of the C–ON bond is favored by specific geometric arrangements, such as the flattening of the nitrogen and carbon atoms and particular dihedral angles that facilitate stabilizing orbital interactions (e.g., nN → σ*O–C). anu.edu.au

The table below presents typical electronic parameters calculated for organic molecules and their general correlation with reactivity, as derived from computational studies.

| Electronic Parameter | Typical Calculation Method | Correlation with Reactivity |

| HOMO Energy | DFT (e.g., B3LYP) | Higher energy indicates greater electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | DFT (e.g., B3LYP) | Lower energy indicates greater electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP) | Smaller gap suggests higher polarizability and chemical reactivity. nih.gov |

| Net Atomic Charge | NBO, Mulliken Population Analysis | Distribution of charge indicates sites prone to electrostatic interactions; can correlate with reaction rates. nih.gov |

| Dipole Moment | DFT (e.g., B3LYP) | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

Mechanistic Modeling of Alkoxyamine Transformations and Degradation

Beyond simple bond homolysis, alkoxyamines can undergo various transformations and degradation reactions. Computational modeling is essential for mapping the potential energy surfaces of these complex reaction pathways, identifying transition states, and calculating activation barriers. mdpi.com

For this compound, several degradation mechanisms can be computationally modeled. One key area of investigation is the competition between homolytic and heterolytic cleavage. While homolysis (cleavage into two radical species) is common, certain conditions or structural features can promote heterolysis (cleavage into a cation and an anion). For example, computational studies on a perfluoroalkoxyamine showed that it undergoes an unusual N–O bond heterolysis rather than the expected C–O homolysis. rsc.org

Oxidative degradation is another critical pathway. nih.gov The oxidation of alkoxyamines can be triggered electrochemically or by chemical oxidants, leading to mesolytic cleavage of either the C–ON or CO–N bond. curtin.edu.aursc.org This can generate nitroxides and carbocations, or oxoammonium ions and carbon-centered radicals, depending on the leaving group and reaction conditions. rsc.org The mechanism can also shift to an SN2-type reaction with nucleophiles, where the outcome is highly sensitive to the solvent and electrolyte used. curtin.edu.au Computational modeling can elucidate these competing pathways by comparing the Gibbs free energies of the various transition states and intermediates. For instance, calculations showed that for some oxidized alkoxyamines, cleavage via a solvent-mediated SN2 pathway is thermodynamically favorable in coordinating solvents like THF. curtin.edu.au

The degradation of the resulting radical fragments can also be modeled. Aminyl radicals, which would be formed from N-OC cleavage of this compound, are known to undergo subsequent reactions like hydrogen abstraction or β-fragmentation. nih.gov Similarly, the benzyloxyl radical, formed from N-O cleavage, can participate in hydrogen abstraction reactions, with its reactivity being influenced by hydrogen bonding with the substrate. researchgate.net These complex mechanistic possibilities can be systematically explored using quantum chemical methods to build a comprehensive picture of the molecule's stability and degradation profile under various conditions. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing (Benzyloxy)(butyl)amine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a butylamine precursor with a benzyloxy-containing reagent. A common method reacts 4-bromobutan-1-amine with benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF at reflux . Optimization includes:

- Temperature control : Prolonged reflux (~12–24 hours) improves yield.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Base stoichiometry : Excess base (1.5–2.0 equiv.) minimizes side reactions like hydrolysis.

Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Identify amine protons (δ 1.4–1.6 ppm for butyl chain) and benzyloxy aromatic protons (δ 7.2–7.4 ppm). The ether oxygen splits signals in the butyl chain .

- Mass spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 179.26 (C₁₁H₁₇NO⁺) and fragmentation patterns (e.g., loss of benzyl group at m/z 91) .

- IR spectroscopy : Confirm N-H stretches (~3350 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

Advanced: How do structural modifications (e.g., chain length, substituents) influence the biological activity of this compound derivatives?

Comparative studies reveal:

- Butyl chain elongation : Longer chains (e.g., hexyl) increase lipophilicity, enhancing membrane permeability but may reduce solubility .

- Benzyloxy substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring improve binding to hydrophobic enzyme pockets, as seen in enzyme inhibition assays .

- Amine position : Primary amines (vs. secondary) show stronger hydrogen-bonding interactions with biological targets, critical for receptor affinity .

A recent SAR study demonstrated that 4-fluoro substitution on the benzyl ring increased sodium channel modulation efficacy by 40% .

Advanced: How can researchers resolve contradictions in reported biological data for this compound analogs?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed pH, temperature) to compare IC₅₀ values. For example, discrepancies in enzyme inhibition may stem from differing buffer conditions .

- Purity issues : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .

- Cellular vs. in vitro models : Confirm target engagement in cellular assays (e.g., fluorescent probes) to validate in vitro findings .

Advanced: What computational methods are effective for predicting the binding modes of this compound to biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., monoamine oxidases) using crystal structures (PDB IDs: 2BXR, 4CRT). Focus on hydrogen bonds between the amine group and catalytic residues (e.g., Tyr 435) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

- QSAR models : Use descriptors like logP and polar surface area to predict bioavailability and optimize lead compounds .

Basic: How can researchers mitigate hazards during the synthesis and handling of this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl alcohol).

- PPE : Wear nitrile gloves and goggles; sodium hydride reacts violently with water .

- Waste disposal : Quench excess NaH with isopropanol before aqueous neutralization .

Advanced: What strategies improve the enantiomeric purity of this compound derivatives for chiral drug discovery?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer from racemic mixtures .

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) for analytical separation .

Advanced: How does the benzyloxy group influence the compound’s pharmacokinetics and metabolic stability?

- Metabolism studies (human liver microsomes) : The benzyloxy moiety undergoes CYP450-mediated oxidation to phenol derivatives, reducing half-life. Fluorination at the para position slows this metabolism .

- LogD optimization : Substituents like -OCH₃ improve blood-brain barrier penetration (logD ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.